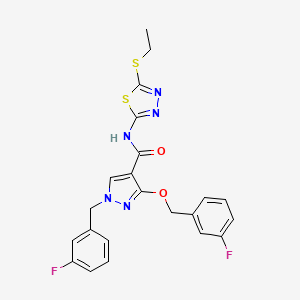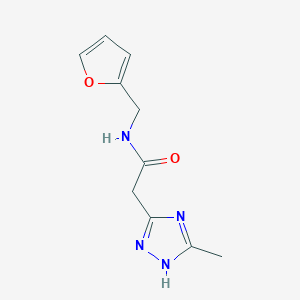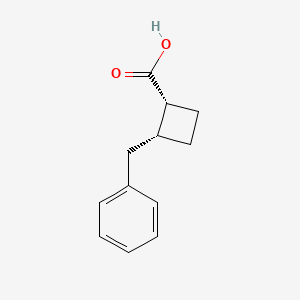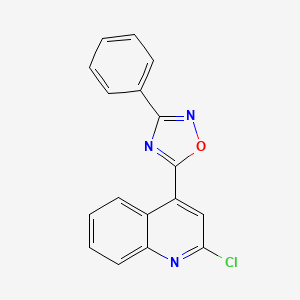
2,5-bis(3,5-dicarboxyphenyl)terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’4’,1’‘-Terphenyl]-2’,3,3’‘,5,5’,5’'-hexacarboxylic acid: is a complex aromatic compound characterized by a terphenyl core substituted with six carboxylic acid groups
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs)
- MOFs have been synthesized using this compound, demonstrating potential in constructing coordination polymers with unique structures and magnetic properties. For instance, Lv et al. (2014) synthesized novel coordination polymers with transition metal cations, revealing intricate 3D networks and magnetic susceptibilities (Lv et al., 2014).
Thermochromic Luminescence and Sensing Properties
- The compound has been used in the formation of Zn(II) coordination polymers that display thermochromic luminescence and nitrobenzene sensing properties. Wan et al. (2015) explored this, highlighting the polymers' emission modes and temperature responses (Wan et al., 2015).
Luminescence Ratiometric Thermometers
- Used in constructing luminescence ratiometric thermometers, this compound enables temperature measurement and in situ monitoring in microelectronics. Liu et al. (2021) found that lanthanide metal-organic frameworks (LnMOFs) exhibited significant luminescence response to temperature (Liu et al., 2021).
Catalytic and Biomedical Applications
- MOFs based on this compound have shown potential in catalytic reactions and biomedical applications, such as reducing the activity of the VEGF signaling pathway. Deng et al. (2020) synthesized porous Co(II)-containing MOFs that demonstrated these capabilities (Deng et al., 2020).
Magnetic Properties
- The compound contributes to the study of magnetism in organic materials. Field and Lahti (2003) explored its role in forming hydrogen-bonded chains that influence magnetic behavior (Field & Lahti, 2003).
Dye Adsorption and Luminescence Regulation
- Anionic indium-organic frameworks synthesized with this compound have been used for dye adsorption and luminescence regulation, showing great capacity and selectivity. Gao et al. (2019) demonstrated these properties in their study (Gao et al., 2019).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:4’,1’‘-Terphenyl]-2’,3,3’‘,5,5’,5’'-hexacarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of terphenyl is reacted with a halogenated aromatic compound in the presence of a palladium catalyst and a base . This is followed by oxidation and carboxylation steps to introduce the carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves stringent purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can convert
Propiedades
IUPAC Name |
2,5-bis(3,5-dicarboxyphenyl)terephthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O12/c25-19(26)11-1-9(2-12(5-11)20(27)28)15-7-18(24(35)36)16(8-17(15)23(33)34)10-3-13(21(29)30)6-14(4-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMYVQOLWBUDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2730481.png)



![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)




![Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate](/img/structure/B2730493.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2730501.png)
